molecular formula C8H9ClN2O B1284596 4-amino-2-chloro-N-methylbenzamide CAS No. 926203-17-0

4-amino-2-chloro-N-methylbenzamide

Cat. No.: B1284596
CAS No.: 926203-17-0
M. Wt: 184.62 g/mol
InChI Key: JXNJWSIYNDYGMK-UHFFFAOYSA-N
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Description

4-amino-2-chloro-N-methylbenzamide: is an organic compound with the molecular formula C8H9ClN2O . It is characterized by the presence of an amino group, a chloro group, and a methyl group attached to a benzamide core. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: The preparation of 4-amino-2-chloro-N-methylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with methylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Industrial Production: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The reaction is usually conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-amino-2-chloro-N-methylbenzamide can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate can lead to the formation of corresponding carboxylic acids.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of corresponding amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 4-amino-2-chloro-N-methylbenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Research: The compound is used in studies involving enzyme inhibition and protein binding due to its structural properties.

Medicine:

    Pharmaceutical Development: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.

Industry:

    Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 4-amino-2-chloro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

    4-amino-2-chloro-N-methoxy-N-methylbenzamide: Similar in structure but with a methoxy group instead of a hydrogen atom.

    2-amino-4-chloro-N-methylbenzamide: Similar but with the amino and chloro groups in different positions.

    4-amino-2-fluoro-N-methylbenzamide: Similar but with a fluoro group instead of a chloro group.

Uniqueness: 4-amino-2-chloro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in nucleophilic substitution reactions, while the amino group contributes to its potential as an enzyme inhibitor.

Properties

IUPAC Name

4-amino-2-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNJWSIYNDYGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588291
Record name 4-Amino-2-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926203-17-0
Record name 4-Amino-2-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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